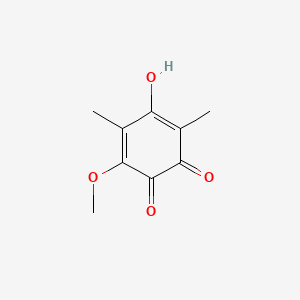![molecular formula C33H34N2O8 B14450003 5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine CAS No. 76054-82-5](/img/structure/B14450003.png)
5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a nucleoside component of DNA, and is modified with acetyl and bis(4-methoxyphenyl)(phenyl)methyl groups. These modifications can potentially alter its biological activity and chemical properties, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine typically involves multiple steps. The starting material is thymidine, which undergoes selective protection and deprotection reactions to introduce the acetyl and bis(4-methoxyphenyl)(phenyl)methyl groups. Common reagents used in these steps include acetic anhydride for acetylation and bis(4-methoxyphenyl)(phenyl)methyl chloride for the introduction of the bis(4-methoxyphenyl)(phenyl)methyl group. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions. Purification steps such as column chromatography or recrystallization would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to a hydroxyl group.
Substitution: The bis(4-methoxyphenyl)(phenyl)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the acetyl group would yield a hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It can be used to study the effects of nucleoside modifications on DNA replication and repair.
Industry: It can be used in the production of nucleoside-based pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine involves its incorporation into DNA during replication. The modifications on the nucleoside can interfere with the normal function of DNA polymerases, leading to inhibition of DNA synthesis. This can result in the suppression of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]cytidine: Similar structure but derived from cytidine instead of thymidine.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2’-deoxy-2’-propylcytidine: Another nucleoside analog with similar protecting groups.
Uniqueness
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine is unique due to its specific modifications on the thymidine scaffold These modifications can impart distinct biological activities and chemical properties compared to other nucleoside analogs
Eigenschaften
CAS-Nummer |
76054-82-5 |
|---|---|
Molekularformel |
C33H34N2O8 |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H34N2O8/c1-21-19-35(32(38)34-31(21)37)30-18-28(29(42-30)20-41-22(2)36)43-33(23-8-6-5-7-9-23,24-10-14-26(39-3)15-11-24)25-12-16-27(40-4)17-13-25/h5-17,19,28-30H,18,20H2,1-4H3,(H,34,37,38)/t28-,29+,30+/m0/s1 |
InChI-Schlüssel |
GUNWBDODWSETGG-FRXPANAUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


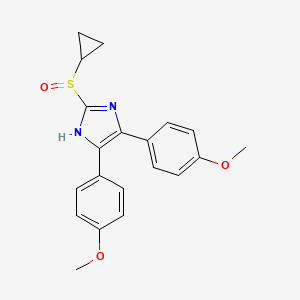
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)

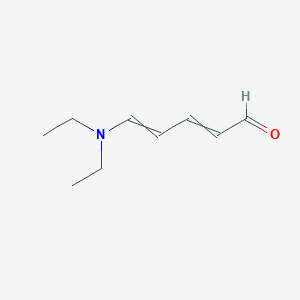




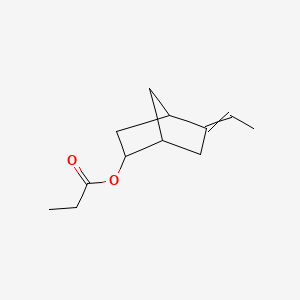

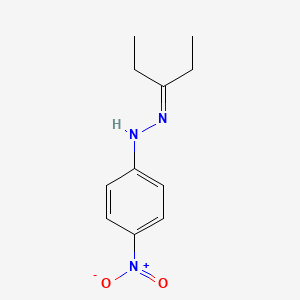
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
